N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide
Description
N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexyl ring substituted with two fluorine atoms, a cyclobutene ring, and a carboxamide group, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-15(11(16)9-3-2-4-9)10-5-7-12(13,14)8-6-10/h3,10H,2,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOGQKLWQSHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)(F)F)C(=O)C2=CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide typically involves multiple steps, starting with the preparation of the 4,4-difluorocyclohexyl precursor. This precursor can be synthesized through the difluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The cyclobutene ring is then introduced via cyclization reactions, often employing palladium-catalyzed cross-coupling reactions . The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The presence of the difluorocyclohexyl group can enhance binding affinity and selectivity towards these targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide
- N-(4,4-difluorocyclohexyl)nicotinamide
- 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide
Uniqueness
N-(4,4-difluorocyclohexyl)-N-methylcyclobutene-1-carboxamide stands out due to its unique combination of a difluorocyclohexyl ring and a cyclobutene ring, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity patterns and biological activities compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
